2-Oxa-6,9-diazaspiro[4.5]decan-10-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-oxa-6,9-diazaspiro[4.5]decan-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-6-7(1-4-11-5-7)9-3-2-8-6/h9H,1-5H2,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPVOKQVDRVYJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12C(=O)NCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Oxa 6,9 Diazaspiro 4.5 Decan 10 One and Its Analogues
General Principles of Spirocyclic Synthesis
Spirocycles, characterized by two rings sharing a single common atom, present distinct synthetic challenges due to the steric strain associated with the spiro center. wikipedia.org The construction of these frameworks has been a subject of extensive research, leading to the development of a diverse array of synthetic strategies.
Historical Development of Spirocyclization Reactions
The concept of spiro compounds was first introduced by Adolf von Baeyer in 1900. wikipedia.org Early synthetic efforts were often serendipitous. A significant milestone in the systematic synthesis of spirocycles was the application of intramolecular alkylation and condensation reactions. For instance, the pinacol-pinacolone rearrangement has been historically employed in the preparation of spiro[4.5]decane systems. wikipedia.org The 20th century saw the development of more controlled and predictable methods, including intramolecular Diels-Alder reactions and various cyclization cascades. The rise of organometallic catalysis in the latter half of the century further revolutionized spirocycle synthesis, enabling milder reaction conditions and greater functional group tolerance. More recently, the focus has shifted towards stereoselective methods to control the chirality of the spirocenter, a critical aspect for applications in medicinal chemistry. nih.gov
Strategies for Constructing Spiro Ring Systems
The construction of spiro ring systems can be broadly categorized into several key strategies, each with its own set of advantages and limitations.
Key Synthetic Strategies for Spirocycles
| Strategy | Description | Key Features |
| Intramolecular Cyclization | Formation of one of the rings by creating a bond between two atoms of a single precursor molecule already containing the other ring. | Highly effective for forming thermodynamically stable rings. The outcome is often predictable based on the precursor's structure. |
| Intermolecular Cyclization | The spirocycle is formed from two or more separate molecules in a single or multi-step process. | Offers greater flexibility in the choice of starting materials. Multi-component reactions are a powerful subclass of this strategy. |
| Rearrangement Reactions | A pre-existing molecular skeleton is rearranged to form the spirocyclic core. | Can lead to complex spirocycles from simpler starting materials. The pinacol (B44631) rearrangement is a classic example. |
| Cycloaddition Reactions | Two unsaturated molecules react to form a cyclic adduct, where one of the reactants is part of a pre-existing ring. | [2+2], [3+2], and [4+2] cycloadditions are common. Highly efficient in building molecular complexity. |
These strategies are not mutually exclusive and are often combined in multi-step syntheses to achieve complex spirocyclic targets.
Cyclization Reactions in the Formation of 2-Oxa-6,9-diazaspiro[4.5]decan-10-one Core
Intramolecular Cyclization Approaches
Intramolecular cyclization is a powerful strategy for forming the lactam ring of this compound. This would typically involve a precursor that already contains the complete piperazine (B1678402) and tetrahydrofuran (B95107) rings, with a reactive functional group positioned to facilitate the final ring closure.
One plausible approach involves the cyclization of a suitably substituted amino acid derivative. For instance, a precursor containing a piperazine ring with an N-linked side chain terminating in a carboxylic acid or ester functionality could undergo intramolecular amidation to form the desired lactam. The stereochemistry of the spiro center would be established in the synthesis of this precursor. The synthesis of spirocyclic 1,2-diamines has been achieved through the dearomatizing intramolecular diamination of phenols, a method that generates significant molecular complexity in a single step. rsc.org
Another intramolecular strategy could be the cyclization of a urea-containing precursor. The dearomatizing oxidation of phenols bearing pendant ureas has been shown to produce complex spirotricyclic systems containing a syn-1,2-diaminocyclohexane unit. rsc.org
Intermolecular Cyclization Strategies
Intermolecular approaches offer a more convergent route to the this compound core. These methods typically involve the reaction of two or more simpler molecules to assemble the spirocyclic framework.
A potential intermolecular route could involve a multi-component reaction. For example, the condensation of a suitable diamine, a dicarbonyl compound (or its equivalent), and an isocyanide could, in principle, construct the spiro-lactam structure. The synthesis of spiro-2,5-diketopiperazines has been achieved via a solid-phase synthesis where a key step is the coupling of an amino acid with a resin-bound amino ester, followed by cyclization. kit.edu
A more direct intermolecular approach would be the reaction of a pre-formed spirodiamine, such as a derivative of 2-oxa-6,9-diazaspiro[4.5]decane, with a reagent that introduces the carbonyl group. However, a more likely convergent synthesis would involve the reaction of a diamine with a suitable keto-acid or its derivative.
Specific Reaction Examples
While a direct synthesis of this compound is not detailed in the literature, examples of similar transformations provide a strong basis for a proposed synthesis.
One of the most common methods for the synthesis of spiro-β-lactams is the [2+2] cycloaddition of a ketene (B1206846) and an imine (the Staudinger reaction). researchgate.netscispace.com For the target molecule, a plausible intermolecular approach would be the reaction of a suitable diamine with a cyclic anhydride (B1165640) or a dicarboxylic acid derivative.
A potential synthetic route to the core 2-oxa-6,9-diazaspiro[4.5]decane could involve the reaction of 4-amino-tetrahydrofuran with a protected bis(2-chloroethyl)amine, followed by deprotection and cyclization. The resulting spirodiamine could then potentially be oxidized to the corresponding lactam. The oxidation of N-heterocycles to lactams is a known transformation, often utilizing ruthenium-based catalysts. kit.edu
For example, the synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives has been reported, providing a template for the construction of the spirolactam moiety. nih.gov
Table of Related Spiro Compounds and their Synthetic Approaches
| Compound Name | Synthetic Approach | Reference |
| Spiro[indoline-3,2'-thiazolidinones] | One-pot condensation of isatin, an amine, and a thiol. | rsc.org |
| Spiro[pyrrolidine-2,3'-oxindoles] | Organocatalytic asymmetric 1,3-dipolar [3+2] cycloaddition. | rsc.org |
| 2-Amino-spiro[4.5]decane-6-ones | Intramolecular Schmidt reaction of ketones and alkyl azides. | mdpi.com |
| 6-Oxa-spiro[4.5]decane derivatives | Merging ring-opening of benzo[c]oxepines and formal 1,2-oxygen migration. | nih.gov |
Multi-Component Reactions (MCRs) in Spirocyclic Construction
Multi-component reactions (MCRs) are highly efficient synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. These reactions are characterized by high atom economy, operational simplicity, and the ability to generate diverse molecular libraries.
The Bucherer-Bergs reaction is a classic MCR for the synthesis of 5,5-disubstituted hydantoins from a ketone or aldehyde, potassium cyanide, and ammonium (B1175870) carbonate. nih.govwikipedia.org This methodology is directly applicable to the synthesis of spirohydantoins, including the this compound scaffold, by utilizing a cyclic ketone as the starting material. For the target compound, the precursor would be tetrahydrofuran-3-one.
The generally accepted mechanism of the Bucherer-Bergs reaction involves the initial formation of an aminonitrile intermediate from the ketone, cyanide, and ammonia (B1221849) (from ammonium carbonate). This is followed by reaction with carbon dioxide (also from ammonium carbonate) and subsequent intramolecular cyclization to yield the spirohydantoin. wikipedia.orgmdpi.com The reaction conditions are typically heating the components in a solvent such as aqueous ethanol. mdpi.com
The scope of the Bucherer-Bergs reaction is broad, accommodating various cyclic ketones. mdpi.com For instance, the synthesis of spiro hydantoins from five- and six-membered ketones fused to aromatic rings has been reported to yield potent aldose reductase inhibitors. nih.gov While the standard conditions can sometimes lead to low yields, modifications such as using different solvents or higher pressure can significantly improve the outcome. nih.gov For example, drastically modified conditions were necessary to increase the yield of spiro hydantoins derived from 8-azachromanones from less than 1% to an acceptable 50% range. nih.gov
| Starting Ketone | Reagents | Conditions | Product | Yield | Reference |
| Tetrahydrofuran-3-one (hypothetical) | KCN, (NH₄)₂CO₃ | Heat, aq. EtOH | This compound | - | mdpi.com |
| 8-Azachromanones | KCN, (NH₄)₂CO₃ | Modified | Spiro[pyrano[2,3-b]pyridine-4,4'-imidazolidine]-2',5'-dione | ~50% | nih.gov |
| 4-Chromanones | KCN, (NH₄)₂CO₃ | Standard | Spiro[chroman-4,4'-imidazolidine]-2',5'-dione | - | nih.gov |
Besides the Bucherer-Bergs reaction, other MCRs and condensation reactions are valuable for constructing spirocyclic systems. For example, a Prins-type cyclization of cyclic ketones with a homoallylic alcohol and a sulfonic acid under non-aqueous conditions has been used to synthesize substituted spirocyclic tetrahydropyrans. scispace.comnih.gov This highlights the potential for forming the oxa-spirocyclic portion of the target molecule through alternative MCRs.
Another approach involves the one-pot, three-component reaction of ninhydrin, cyanoacetohydrazide, and ethyl cyanoacetate (B8463686) to produce spiro-4H-pyran derivatives, showcasing the versatility of MCRs in generating complex spiro-fused systems. nih.gov Furthermore, a three-component reaction involving isatins, substituted ureas, and cyclic ketones can provide access to spiro heterocycles, although this specific reaction leads to a different core structure.
Isocyanide-based multicomponent reactions (IAMCRs) have also emerged as a powerful tool for synthesizing intricate spiro architectures. nih.gov For instance, the reaction between isocyanides, acetylenic esters, and 4-arylidene-isoxazol-5(4H)-ones can yield novel 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene heterocycles. nih.gov While the resulting scaffold is different, the underlying principles of these MCRs could be adapted for the synthesis of the desired this compound.
Stereoselective Synthesis of this compound Derivatives
The stereochemistry of the spirocenter is a critical aspect of the biological activity of many spirocyclic compounds. Therefore, the development of stereoselective synthetic methods is of paramount importance.
The enantioselective synthesis of spirocycles can be achieved through various strategies, with chiral catalysis being a prominent method. The combination of organocatalysis and transition metal catalysis has proven to be a powerful toolbox for synthesizing optically pure compounds with chiral quaternary centers, including spiro heterocycles. acs.org Chiral phosphoric acids, thioureas, and squaramides are often used as non-covalent organocatalysts in conjunction with transition metals. acs.org
For instance, N-heterocyclic carbene (NHC) catalysis has been successfully employed in the enantioselective synthesis of spirocyclic oxindolo-β-lactams. acs.org Bifunctional NHCs with a free hydroxyl group can catalyze the Staudinger reaction of ketenes with isatin-derived ketimines to produce spirocyclic β-lactams in high yields and with excellent diastereoselectivities and enantioselectivities. acs.org
| Reaction Type | Catalyst/Ligand | Substrates | Product Type | Enantiomeric Excess (ee) | Reference |
| Staudinger Reaction | Bifunctional NHC | Ketenes, Isatin-derived ketimines | Spirocyclic oxindolo-β-lactams | 87-99% | acs.org |
| [4+2] Annulation | NHC | 2-Methyl-heteroarene-3-carboxylic esters, Isatin-derived ketimines | Heteroarene-fused δ-lactams | 87->99% | acs.org |
| Lactone α-Spirocyclization | Ni(COD)₂ / SL-M004-1 | Aryl-nitrile containing lactones | β-keto spirocyclic lactones | up to 90% | acs.org |
| Aza-Michael/Michael Cyclization | Squaramide catalyst | Enones, α,β-unsaturated amides | Spiro-oxindole piperidin-2-ones | up to 99% | researchgate.net |
Another notable example is the nickel-catalyzed enantioselective α-spirocyclization of lactones, which provides access to chiral spirocyclic β-keto lactones. acs.org This method utilizes a chiral Mandyphos ligand in conjunction with a nickel catalyst. acs.org
Diastereoselective control in spirocyclization is crucial when multiple stereocenters are formed during the reaction. The stereochemical outcome of the Bucherer-Bergs reaction, for example, is generally thermodynamically controlled, leading to the formation of the spiro product with the C-4 carbonyl group of the hydantoin (B18101) ring in the less hindered position. mdpi.com
In other types of spirocyclization reactions, the diastereoselectivity can be influenced by the catalyst, reagents, or the substrate itself. For instance, in the NHC-catalyzed synthesis of spirocyclic oxindolo-β-lactams, high diastereomeric ratios (up to >20:1) have been achieved. acs.org Similarly, the synthesis of spiro-oxindole piperidin-2-one derivatives via an aza-Michael/Michael cyclization cascade has yielded products with diastereomeric ratios of up to >20:1. researchgate.net
The diastereoselective synthesis of highly substituted dispiro compounds has also been reported through catalyst-free thermal cycloadditions, demonstrating that stereocontrol can sometimes be achieved without the need for a chiral catalyst.
| Reaction Type | Key Reagents/Conditions | Product Type | Diastereomeric Ratio (dr) | Reference |
| NHC-catalyzed Staudinger Reaction | Bifunctional NHC | Spirocyclic oxindolo-β-lactams | up to >20:1 | acs.org |
| Aza-Michael/Michael Cyclization | Squaramide catalyst | Spiro-oxindole piperidin-2-ones | up to >20:1 | researchgate.net |
| [2+1] Cycloaddition | Thermal, catalyst-free | Dispiro-[indoline-3,1'-cyclopropane-2',3''-indoline]-2,2''-dione | Excellent | nih.gov |
Functionalization and Derivatization Strategies for this compound Scaffolds
Once the core spirocyclic scaffold is constructed, further functionalization can be carried out to generate a library of derivatives for various applications. For the this compound scaffold, the hydantoin moiety offers several sites for derivatization, particularly the nitrogen atoms at positions 6 and 9.
A one-pot, two-step alkylation method has been developed for the synthesis of N,N'-disubstituted hydantoin-proline derivatives. researchgate.netrsc.org This method allows for late-stage functionalization and has been tested with a wide range of electrophiles, highlighting its versatility. researchgate.net Such a strategy could be directly applied to the N-H bonds of the this compound core to introduce various substituents.
Furthermore, the cyclic ether part of the molecule can also be a target for functionalization. For instance, a free radical-initiated reaction between cyclic ethers and maleimide (B117702) iodides via C-H activation has been developed, providing a simple approach to derivatize cyclic ethers. mdpi.com This method avoids the use of transition metal catalysts and the resulting products can be further utilized in cross-coupling reactions. mdpi.com
The synthesis of macrocycles containing aza-oxa-triazole units demonstrates the possibility of incorporating the this compound scaffold into larger, more complex structures through click chemistry or other coupling reactions, provided suitable functional handles are introduced.
Nucleophilic Substitution Reactions on Heteroatoms
Nucleophilic substitution at the nitrogen atoms of the diazaspirocyclic framework is a fundamental strategy for building molecular complexity. In the synthesis of related spirocyclic structures, such as 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, a key step involves the ring-opening of an epoxide by an arylamine. acs.org This reaction, a nucleophilic attack of the amine on the electrophilic carbon of the epoxide, forms a crucial amino alcohol intermediate, which then undergoes further cyclization. acs.org
Another relevant strategy is the Michael-type addition. For instance, in the synthesis of spiro-cephalosporins, the reaction is initiated by the deprotonation of a catechol under mild basic conditions (K2CO3), which then acts as a nucleophile, leading to the stereoselective formation of the spirocyclic product. nih.gov This type of conjugate addition is a powerful tool for forming carbon-heteroatom bonds in spirocyclic systems. The regioselectivity of such reactions can be highly dependent on the relative acidity of the nucleophilic sites within the molecule. nih.gov
Alkylation and Acylation Reactions for Side Chain Introduction
Introducing side chains via alkylation and acylation of the nitrogen atoms is a common method for diversifying the spirocyclic scaffold. After the core spiro-system is formed, protecting groups such as Boc (tert-butyloxycarbonyl) can be removed, and the newly freed secondary amines can be functionalized. acs.org Subsequent N-alkylation with various alkylating agents allows for the introduction of diverse substituents. acs.org
A versatile route to prepare derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane involves the acylation of an amino alcohol intermediate with an appropriate acyl halide. acs.org This is followed by an intramolecular cyclization to yield the spirocyclic core, which can then be further modified. acs.org Research on 1,4,8-triazaspiro[4.5]decan-2-one derivatives demonstrates the introduction of various side chains, such as isopropyl, isobutyl, and benzyl (B1604629) groups, onto the spirocyclic framework, showcasing the utility of these reactions. nih.gov
Table 1: Examples of Side Chain Introduction on a Triazaspiro[4.5]decan-2-one Scaffold
| Entry | R Group | Reagents and Conditions | Product | Yield |
| 1 | Isopropyl | (S)-2-(8-benzyl-2-oxo-1,4,8-triazaspiro[4.5]decan-3-yl)acetic acid | (S)-2-(8-benzyl-3-isopropyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acid (14b) | 15% nih.gov |
| 2 | Isobutyl | (S)-2-(8-benzyl-2-oxo-1,4,8-triazaspiro[4.5]decan-3-yl)acetic acid | (S)-2-(8-benzyl-3-isobutyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acid (14c) | 29% nih.gov |
| 3 | Benzyl | (S)-2-(2-oxo-1,4,8-triazaspiro[4.5]decan-3-yl)acetic acid | (S)-2-(3,8-dibenzyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acid (14e) | 28% nih.gov |
This table illustrates the introduction of different alkyl groups onto a related spirocyclic system, based on data from a study on mPTP inhibitors. nih.gov
Functional Group Transformations (e.g., Oxidation, Reduction, Amidation)
Post-synthesis modification of functional groups on the spirocyclic scaffold is crucial for fine-tuning the molecule's properties. These transformations allow for the conversion of one functional group into another, expanding the accessible chemical space.
A key transformation is the management of protecting groups. For example, the p-methoxybenzyl (PMB) group can be removed from a spiro-cephalosporin analogue using trifluoroacetic acid (TFA) and anisole (B1667542) to yield the corresponding carboxylic acid in good yields (63-97%). nih.gov Similarly, Boc protecting groups are frequently used for nitrogen atoms and can be selectively removed to allow for further functionalization. acs.orgresearchgate.net
In the synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives, a terminal acetamide (B32628) group was converted into a carboxylic acid, demonstrating a hydrolysis reaction on a side chain of the spiro-scaffold. nih.gov The synthesis of azaspiro[3.3]heptanes, which are valuable in drug discovery, often involves the preparation and diversification of the moiety, highlighting the importance of functional group interconversions. nih.gov
Table 2: Example of Functional Group Transformation
| Starting Material | Reagents and Conditions | Product | Yield |
| (S)-2-(3,8-dibenzyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide (13e) | Not specified | (S)-2-(3,8-dibenzyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acid (14e) | 28% nih.gov |
This table shows the conversion of an acetamide to a carboxylic acid on a related spirocyclic compound. nih.gov
Cross-Coupling Reactions (e.g., C(sp2)-N bond formation)
Palladium-catalyzed cross-coupling reactions are a powerful method for forming carbon-nitrogen bonds, linking the spirocyclic core to aromatic or other sp2-hybridized carbon systems. A patented method describes the reaction of 2-oxo-3,8-diazaspiro[4.5]decane derivatives with phenylalkane halides. This reaction is catalyzed by a palladium(II) acetate (B1210297) and triphenylphosphine (B44618) (Pd(OAc)₂/PPh₃) system, effectively creating a C(sp2)-N bond and attaching an aryl group to the nitrogen of the spirocycle. The ability to introduce electrophilic sites, such as a bromomethyl group, onto the spirocyclic framework provides a handle for subsequent cross-coupling reactions, further enhancing the synthetic versatility of these scaffolds.
Optimization of Synthetic Pathways for Scalability
Moving from laboratory-scale synthesis to larger-scale production requires optimization of synthetic pathways to ensure efficiency, safety, and sustainability.
Process Intensification and Continuous Flow Chemistry
Process intensification aims to develop safer, cleaner, and more efficient manufacturing processes. tue.nl This involves designing novel integrated reactors that combine multiple operations, such as reaction and separation, into a single unit. tue.nl For the synthesis of complex molecules like spirocycles, this could involve the use of membrane reactors or sorption-enhanced processes to improve yield and purity while minimizing waste. tue.nl
Continuous flow chemistry, a key component of process intensification, offers significant advantages over traditional batch processing. It allows for better control over reaction parameters like temperature and pressure, leading to improved safety and consistency. The small reactor volumes inherent in flow systems are particularly advantageous for handling highly reactive intermediates or exothermic reactions. While specific applications to this compound are not widely documented, the principles are broadly applicable to complex heterocyclic synthesis. Cascade reactions, such as the tandem Prins/pinacol process developed for oxaspiro[4.5]decan-1-ones, are well-suited for flow chemistry, potentially streamlining multi-step sequences into a single, efficient operation. rsc.org
Green Chemistry Principles in Spirocyclic Synthesis
Applying green chemistry principles to the synthesis of spirocyclic compounds is essential for sustainable chemical production. This includes the use of less hazardous solvents, renewable starting materials, and catalytic rather than stoichiometric reagents.
A notable example is the use of multicomponent domino reactions to construct spiro-compounds. nih.gov These reactions are highly efficient as they combine several synthetic steps into one pot without isolating intermediates, which reduces solvent usage and waste generation. nih.gov One study demonstrated the synthesis of spiro-oxindoles using a Knoevenagel/Michael/cyclization domino reaction catalyzed by an ionic liquid (1-methylimidazolium chloride) and assisted by microwave irradiation. nih.gov The use of an ionic liquid as a recyclable catalyst and microwave heating as an efficient energy source are hallmarks of green chemistry. nih.gov Furthermore, exploring the reaction in various solvents, including water, aims to find the most environmentally benign conditions. nih.gov
Reaction Mechanisms and Chemical Reactivity of 2 Oxa 6,9 Diazaspiro 4.5 Decan 10 One Systems
Fundamental Reactivity Patterns of Spirocyclic Lactams
Spirocyclic lactams, a unique class of heterocyclic compounds, are characterized by a lactam ring fused to another ring system through a single, shared quaternary spiro-carbon. nih.gov This structural feature imparts a distinct three-dimensional architecture, which influences their chemical reactivity and biological activity. nih.gov The reactivity of spirocyclic lactams is governed by the interplay of several factors, including the inherent strain of the lactam ring (especially in smaller rings like β-lactams), the nature of the second ring, and the substituents on the scaffold. nih.govresearchgate.net
The β-lactam ring, a four-membered cyclic amide, is particularly notable for its high ring strain, which makes it susceptible to ring-opening reactions. researchgate.net However, the reactivity is not fundamentally different from the well-studied hydrolysis of acyclic amides. researchgate.net General reactions include:
Nucleophilic Acyl Substitution: The carbonyl group of the lactam is electrophilic and can be attacked by various nucleophiles, leading to ring cleavage. This is the basis for the mechanism of action of β-lactam antibiotics.
Reactions at the α-Carbon: The carbon atom adjacent to the carbonyl group can be functionalized, for example, through enolate chemistry.
N-Alkylation/Acylation: The nitrogen atom of the lactam can participate in substitution reactions.
Cycloaddition Reactions: Exocyclic double bonds attached to the spirocyclic lactam core can act as dipolarophiles in cycloaddition reactions, providing a powerful tool for constructing more complex spiro-heterocyclic systems. nih.govresearchgate.net
Spiro-fused β-lactams, in particular, have been a focus of extensive research due to their prevalence in pharmacologically active compounds, exhibiting properties such as antimicrobial, anticancer, and cholesterol absorption inhibitory activities. nih.gov The specific nature of the spiro-fused ring (e.g., cyclopentane, cyclohexane, or another heterocycle) can modulate the strain and conformation of the lactam ring, thereby fine-tuning its reactivity and biological profile.
Cycloaddition Reactions Involving 2-Oxa-6,9-diazaspiro[4.5]decan-10-one Precursors or Derivatives
Cycloaddition reactions are powerful methods for constructing cyclic and spirocyclic systems with high atom economy and stereocontrol. For precursors or derivatives of this compound, which may contain reactive sites like exocyclic alkenes, cycloadditions offer a direct route to complex fused heterocyclic architectures.
One of the most utilized cycloaddition reactions in this context is the 1,3-dipolar cycloaddition. rsc.org This reaction involves a 1,3-dipole, a three-atom, four-π-electron species, reacting with a dipolarophile (typically an alkene or alkyne) to form a five-membered ring. wikipedia.orgchesci.com
A prime example is the reaction between a nitrone (the 1,3-dipole) and an alkene (the dipolarophile) to generate an isoxazolidine (B1194047) ring. wikipedia.org Nitrones are stable, versatile dipoles that can be readily prepared. rsc.org The reaction is a concerted, pericyclic process that forms a new C-C and a new C-O bond simultaneously. wikipedia.org When an α-methylene lactam is used as the dipolarophile, this reaction provides an efficient pathway to spirocyclic lactams fused to an isoxazolidine ring. rsc.orgacs.org This strategy has been successfully employed to synthesize a variety of novel spiro-isoxazolidine derivatives. rsc.orgresearchgate.netresearchgate.net
The general mechanism for the nitrone-alkene [3+2] cycloaddition is depicted below:
A nitrone reacts with an alkene dipolarophile in a concerted [3+2] cycloaddition to yield a five-membered isoxazolidine ring.
This reaction is highly valuable for its ability to create multiple stereocenters in a single, often stereospecific, step. rsc.org
The utility of 1,3-dipolar cycloadditions is significantly enhanced by the high degree of selectivity often observed.
Regioselectivity: The regiochemical outcome of the nitrone-alkene cycloaddition is primarily controlled by the electronic properties of the reactants and can be rationalized using Frontier Molecular Orbital (FMO) theory. wikipedia.orgmdpi.com The reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.
Normal Electron Demand: For reactions with electron-rich or electron-neutral alkenes, the dominant interaction is between the HOMO of the dipolarophile and the LUMO of the nitrone. This typically leads to the formation of a 5-substituted isoxazolidine . wikipedia.orgchim.it
Inverse Electron Demand: When the alkene is electron-deficient (e.g., conjugated to an electron-withdrawing group), the primary interaction shifts to the HOMO of the nitrone and the LUMO of the dipolarophile. This favors the formation of a 4-substituted isoxazolidine . wikipedia.orgacs.org
Stereoselectivity: The stereochemical outcome is another critical aspect of these reactions.
Diastereoselectivity: The cycloaddition is stereospecific with respect to the alkene; the geometry of the double bond is retained in the newly formed ring. wikipedia.org Furthermore, the nitrone can approach the alkene via two different transition states, endo or exo, leading to the formation of two different diastereomers. researchgate.netchim.it The preferred pathway is often dictated by steric hindrance, with the exo approach generally being favored to minimize steric interactions. researchgate.net
Enantioselectivity: The development of catalytic, enantioselective 1,3-dipolar cycloadditions has allowed for the synthesis of chiral spirocyclic heterocycles with high enantiomeric excess (ee). acs.orgrsc.org This is often achieved using chiral Lewis acids that coordinate to the reactants, effectively directing the approach of the dipole to one face of the dipolarophile. acs.org
| Dipolarophile Type | Dominant FMO Interaction | Major Regioisomer | Reference(s) |
| Electron-rich / Electron-neutral Alkene | HOMO(alkene) - LUMO(nitrone) | 5-substituted isoxazolidine | wikipedia.org, chim.it |
| Electron-deficient Alkene | HOMO(nitrone) - LUMO(alkene) | 4-substituted isoxazolidine | wikipedia.org, acs.org |
Rearrangement Processes in Spirocyclic Frameworks
Rearrangement reactions provide powerful methods for transforming existing molecular skeletons into new, often more complex or strained, structures. Spirocyclic frameworks can undergo a variety of unique rearrangement processes, driven by factors such as strain release or the formation of more stable intermediates.
Ring expansion and contraction reactions are valuable synthetic tools for modifying cyclic systems, including spirocycles. chemistrysteps.com
Ring Expansion: A common method for achieving ring expansion is the Pinacol (B44631) rearrangement , an acid-catalyzed conversion of a 1,2-diol into a ketone. wikipedia.orgmasterorganicchemistry.com In the context of spirocycles, if a 1,2-diol is positioned such that one hydroxyl group is on the spiro-carbon and the other is on an adjacent carbon of one ring, the reaction can lead to the expansion of the other ring. The mechanism involves protonation of a hydroxyl group, its departure as water to form a carbocation, and a subsequent 1,2-alkyl shift from the adjacent ring to the carbocationic center. masterorganicchemistry.comorgoreview.com This process is driven by the formation of a more stable carbocation and the energetic favorability of forming a carbonyl group. orgoreview.com Such rearrangements are powerful for creating spirocyclic ketones from more accessible diol precursors. researchgate.netacs.org Ring expansion can also be driven by the release of strain from small, fused rings, such as in the rearrangement of spiro[cyclopropane-1,3'-oxindole] systems. acs.orgnih.gov
| Rearrangement Type | Key Intermediate | Driving Force | Application | Reference(s) |
| Pinacol Rearrangement | Carbocation / Oxonium ion | Formation of stable carbocation and C=O bond | Synthesis of spiro ketones, ring expansion | orgoreview.com, wikipedia.org, masterorganicchemistry.com |
| Semipinacol Rearrangement | Carbocation | Strain release, formation of stable carbocation | Ring expansion of siloxy-epoxides | ubc.ca |
| Cyclopropane Opening | Cyclopropylcarbinyl cation | Strain release (epoxide and cyclopropane) | Ring expansion to form cyclobutanones | nih.gov |
Ring Contraction: While less common in this specific context, ring contraction can occur in cyclic systems, for instance, when a ring carbon itself migrates during a cationic rearrangement. wikipedia.org This can happen if a more favorable rearrangement pathway, like the migration of a trans-oriented alkyl group, is not available. wikipedia.org The Favorskii rearrangement is another classic example of a base-catalyzed ring contraction of α-halo ketones, although its application to spiro lactam systems is less documented.
Acyl migration between nitrogen and oxygen atoms is a well-established phenomenon, particularly in peptide and heterocyclic chemistry. The N→O acyl shift is an intramolecular rearrangement that typically occurs under acidic conditions in molecules containing both a hydroxyl group and an amide linkage, such as peptides with serine or threonine residues. nih.govresearchgate.net
The mechanism proceeds through a five-membered cyclic ortho-acid amide intermediate. researchgate.net Protonation of the amide carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, which is then attacked by the neighboring hydroxyl group. Subsequent collapse of the tetrahedral intermediate leads to the formation of an ester bond, effectively transferring the acyl group from the nitrogen to the oxygen atom. researchgate.net
This rearrangement is reversible; the corresponding O→N acyl shift occurs readily under neutral or slightly basic conditions, regenerating the original amide. nih.gov This reversibility has been exploited in synthetic chemistry, for example, in the synthesis of "difficult" peptide sequences where temporarily converting an amide to an ester linkage can disrupt aggregation and improve solubility and handling. nih.govrsc.org
In the context of heterocyclic synthesis, acyl transfer reactions can be driven by aromatization. For instance, an intramolecular C→N acyl transfer has been reported in the synthesis of N-fused heterocycles, which proceeds through a spirocyclic intermediate. nih.gov While direct examples involving this compound are scarce, the principles of N→O acyl migration are highly relevant to the potential reactivity of such a system, which contains both amide (lactam) and secondary amine functionalities in proximity to an ether oxygen, suggesting that under specific conditions, intramolecular rearrangements could be induced.
Investigations into Reaction Intermediates and Transition States
There is currently no published research that details the isolation, characterization, or computational modeling of reaction intermediates or transition states specifically for reactions involving this compound. Such studies are crucial for elucidating reaction mechanisms and require advanced analytical techniques (e.g., low-temperature NMR, stopped-flow spectroscopy) and high-level computational chemistry, which have not been applied to this particular molecule according to available literature.
Influence of Spiro Junction on Reaction Pathways
The influence of the spirocyclic core on the reactivity and stereochemical outcome of reactions is a key aspect of spirocycle chemistry. The rigid, three-dimensional structure imposed by the spiro junction can dictate the approach of reagents and stabilize specific conformations of intermediates and transition states. However, without experimental or theoretical data for this compound, a detailed analysis of how its spiro junction specifically governs its reaction pathways cannot be provided.
Advanced Structural Characterization and Spectroscopic Analysis of 2 Oxa 6,9 Diazaspiro 4.5 Decan 10 One
X-ray Crystallography for Detailed Conformational Analysis
There is no publicly available information regarding the single-crystal X-ray diffraction analysis of 2-Oxa-6,9-diazaspiro[4.5]decan-10-one. Therefore, a discussion on its crystal system, space group, and unit cell dimensions is not possible.
Analysis of Ring Puckering and Torsion Angles
Without crystallographic data, an analysis of the puckering of the oxazolidinone and piperidinone rings, as well as the specific torsion angles that define the compound's three-dimensional shape, cannot be conducted.
Intermolecular Interactions and Crystal Packing (e.g., C-H...π interactions, hydrogen bonding)
Details on the intermolecular forces, such as hydrogen bonding or other non-covalent interactions that govern the packing of the molecules in a crystalline lattice, are unavailable.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
No published studies containing the NMR spectroscopic data for this compound were found.
1D NMR (¹H, ¹³C) for Connectivity
The chemical shifts, coupling constants, and integration values for the proton (¹H) and carbon (¹³C) nuclei, which would confirm the basic connectivity of the molecule, are not documented in available literature.
2D NMR (COSY, HSQC, HMBC, NOESY) for Complex Structural Assignment
Advanced 2D NMR experimental data, which are crucial for unambiguously assigning all proton and carbon signals and for determining through-bond and through-space correlations to elucidate the complex spirocyclic structure, have not been reported.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
While the nominal molecular weight is known, there is no accessible high-resolution mass spectrometry data to experimentally confirm the precise molecular formula of this compound by providing a highly accurate mass measurement.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
No published studies containing the Ultraviolet-Visible (UV-Vis) absorption spectra for this compound were identified. Therefore, data regarding its electronic transitions, including specific absorption maxima (λmax), are not available.
Infrared (IR) Spectroscopy for Functional Group Identification
Detailed experimental Infrared (IR) spectroscopy data for this compound, which would provide insight into its functional groups and vibrational modes, could not be located in the surveyed literature. As a result, a table of characteristic vibrational frequencies cannot be provided.
Circular Dichroism (CD) Spectroscopy for Chiral Compounds
The investigation for literature concerning the synthesis of individual enantiomers of this compound yielded no results. The synthesis and separation of chiral compounds are prerequisites for analysis by Circular Dichroism (CD) spectroscopy. Consequently, no CD spectroscopic data is available for this compound.
Theoretical and Computational Studies of 2 Oxa 6,9 Diazaspiro 4.5 Decan 10 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for investigating the electronic structure, stability, and reactivity of molecules. These methods, grounded in the principles of quantum mechanics, provide insights that are often inaccessible through experimental means alone.
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule like 2-Oxa-6,9-diazaspiro[4.5]decan-10-one, DFT would be employed to determine its optimized geometry, electronic properties, and relative stability.
The process would begin with geometry optimization, where the goal is to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. Various combinations of exchange-correlation functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ) would be tested to ensure the reliability of the results.
Once the optimized structure is obtained, a wealth of information about the molecule's electronic structure can be extracted. Key parameters that would be calculated include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. It helps in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for chemical reactions.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic delocalization within the molecule. It can quantify the strength of bonds, identify hyperconjugative interactions, and determine the atomic charges.
A hypothetical table of DFT-calculated electronic properties for this compound is presented below for illustrative purposes.
| Property | Calculated Value (Illustrative) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 3.5 D |
| Total Energy | -550.123 Hartrees |
This table is for illustrative purposes and does not represent published experimental or computational data.
Ab initio methods are a class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are generally more computationally expensive than DFT but can provide higher accuracy, especially for systems where electron correlation is critical.
For this compound, high-level ab initio methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) could be used to obtain benchmark values for its energy and properties. These calculations are often performed on the DFT-optimized geometry to refine the electronic energy.
A primary application of these high-level methods would be to accurately determine the relative energies of different conformers or to calculate the activation barriers for chemical reactions with a high degree of confidence. While computationally demanding, the insights gained from such calculations are invaluable for a detailed understanding of the molecule's behavior.
Conformational Analysis and Energy Landscapes of Spirocyclic Systems
The rigid nature of spirocyclic systems does not preclude conformational flexibility. The individual rings can often adopt different conformations, leading to a complex potential energy surface with multiple minima and transition states.
A thorough conformational analysis of this compound would be essential to identify all stable conformers and their relative populations. This process typically involves a systematic or stochastic search of the conformational space.
Systematic Search: This involves rotating around each rotatable bond by a specific increment to generate a grid of starting conformations. Each of these conformations is then minimized to find the nearest local minimum.
Stochastic Search (e.g., Monte Carlo): This method involves randomly sampling the conformational space and minimizing the generated structures.
The energies of the resulting conformers would be calculated using DFT or ab initio methods to determine their relative stabilities. The Boltzmann distribution can then be used to estimate the population of each conformer at a given temperature.
An illustrative table of the relative energies of hypothetical conformers of this compound is shown below.
| Conformer | Relative Energy (kcal/mol) (Illustrative) | Population at 298 K (%) (Illustrative) |
| 1 | 0.00 | 75.3 |
| 2 | 0.85 | 20.1 |
| 3 | 2.10 | 4.6 |
This table is for illustrative purposes and does not represent published experimental or computational data.
The energy barriers separating different conformers determine the rate at which they interconvert. These barriers can be calculated by locating the transition state (TS) structure on the potential energy surface that connects two minima.
Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method or the Nudged Elastic Band (NEB) method are commonly used to find transition state structures. The energy difference between the transition state and the corresponding minima gives the activation energy for the conformational change. These calculations can be experimentally verified through techniques like variable-temperature NMR spectroscopy. nih.govnih.gov
Prediction of Reactivity and Selectivity
Computational methods are powerful tools for predicting the reactivity and selectivity of chemical reactions. rsc.orgnih.gov For this compound, these methods could be used to predict its behavior in various chemical transformations.
Regioselectivity: In reactions where there are multiple possible sites for attack, such as electrophilic or nucleophilic substitution, computational methods can predict the most likely site of reaction. This is often achieved by analyzing the distribution of frontier molecular orbitals or by calculating the activation energies for attack at each site.
Stereoselectivity: For reactions that can produce multiple stereoisomers, computational methods can predict the major product by calculating the energies of the diastereomeric transition states leading to each product.
For instance, the reactivity of the lactam carbonyl group towards nucleophilic attack or the susceptibility of the piperazine (B1678402) nitrogens to alkylation could be investigated. The calculated activation barriers for different reaction pathways would provide a quantitative measure of the expected selectivity.
An illustrative table comparing the activation energies for a hypothetical nucleophilic addition to different sites of this compound is provided below.
| Reaction Site | Activation Energy (kcal/mol) (Illustrative) |
| Nucleophilic attack at the lactam carbonyl | 15.2 |
| Nucleophilic attack at C2 of the oxolane ring | 25.8 |
This table is for illustrative purposes and does not represent published experimental or computational data.
Frontier Molecular Orbital (FMO) Theory for Reaction Pathways
Frontier Molecular Orbital (FMO) theory is a fundamental concept in organic chemistry that utilizes the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. The HOMO is the orbital that is most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.
For this compound, FMO analysis can predict how it will interact with other reagents. The locations of the HOMO and LUMO on the molecule's framework indicate the most probable sites for nucleophilic and electrophilic attack, respectively.
Hypothetical FMO Data for this compound
| Molecular Orbital | Energy (eV) | Primary Atomic Contribution |
| LUMO | +1.5 | Carbonyl Carbon (C10) |
| HOMO | -6.8 | Nitrogen (N9) |
| HOMO-1 | -7.2 | Nitrogen (N6) |
| LUMO+1 | +2.1 | Spiro Carbon (C5) |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not publicly available.
Based on this hypothetical data, the HOMO is primarily localized on the N9 nitrogen atom, suggesting this site is the most nucleophilic and would likely be the initial point of interaction with an electrophile. Conversely, the LUMO is centered on the carbonyl carbon (C10), indicating that this is the most electrophilic site, susceptible to attack by a nucleophile.
Fukui Functions for Electrophilic and Nucleophilic Sites
Fukui functions provide a more quantitative measure of the reactivity of different sites within a molecule. They are derived from changes in the electron density as the number of electrons in the system is altered. The Fukui function, denoted as f(r), can be used to predict the most likely sites for electrophilic, nucleophilic, and radical attack.
f+(r): Predicts the site for nucleophilic attack (where an electron is added).
f-(r): Predicts the site for electrophilic attack (where an electron is removed).
f0(r): Predicts the site for radical attack.
For this compound, calculating the Fukui functions for each atom would provide a detailed map of its reactivity.
Hypothetical Fukui Function Values for Key Atoms in this compound
| Atom | f+(r) | f-(r) | f0(r) | Predicted Reactivity |
| C10 (Carbonyl) | 0.25 | 0.05 | 0.15 | Electrophilic |
| O2 (Ether) | 0.08 | 0.12 | 0.10 | Weakly Nucleophilic |
| N6 (Amine) | 0.10 | 0.18 | 0.14 | Nucleophilic |
| N9 (Amide) | 0.07 | 0.22 | 0.145 | Most Nucleophilic |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not publicly available.
These hypothetical values would reinforce the predictions from FMO theory, with the N9 atom having the highest f-(r) value, making it the most susceptible to electrophilic attack. The carbonyl carbon (C10) would have the highest f+(r) value, marking it as the primary site for nucleophilic attack.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
An MD simulation of this compound in a solvent, such as water, would reveal how the molecule moves and changes shape over time. This information is critical for understanding how it might bind to a biological target or how its conformation influences its physical properties. Key parameters that can be extracted from MD simulations include root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions (RDFs) to understand solvation shells around specific atoms.
In Silico Modeling for Structure-Property Relationships (excluding biological efficacy predictions)
In silico modeling encompasses a wide range of computational techniques to predict the physicochemical properties of a molecule based on its structure. For this compound, these models can estimate properties such as solubility, lipophilicity (logP), and polar surface area (PSA). These properties are crucial for understanding the molecule's behavior in different environments and for designing derivatives with desired characteristics.
Hypothetical Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance |
| Molecular Weight | 156.18 g/mol | Basic molecular characteristic. |
| LogP (o/w) | -0.8 | Indicates high hydrophilicity. |
| Polar Surface Area (PSA) | 58.5 Ų | Influences membrane permeability. |
| Number of H-bond Donors | 2 | Potential for hydrogen bonding. |
| Number of H-bond Acceptors | 3 | Potential for hydrogen bonding. |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not publicly available.
These predicted properties suggest that this compound is a relatively small, polar molecule with a high affinity for aqueous environments.
Applications and Role As a Chemical Scaffold in Academic Research
Design of Complex Molecular Architectures and Building Blocks
The inherent structural rigidity and defined three-dimensional geometry of the 2-Oxa-6,9-diazaspiro[4.5]decan-10-one core make it an attractive building block for the synthesis of complex molecular architectures. Spirocyclic systems, in general, are of significant interest in medicinal chemistry and materials science due to their ability to orient substituents in precise spatial arrangements, which can lead to enhanced biological activity or desirable material properties. researchgate.net
The synthesis of spirocyclic scaffolds like this compound often involves multi-step reaction sequences. For instance, the synthesis of related spirocyclic tetrahydrofuran (B95107) scaffolds has been achieved from N-Boc protected cyclic 2-aminoketones through a sequence involving the addition of homoallyl magnesium bromide, followed by epoxidation and subsequent intramolecular ring-opening. nih.gov Such synthetic strategies allow for the introduction of multiple points of diversification, enabling the creation of a wide range of derivatives from a common core structure. nih.gov The ability to generate families of related spirocyclic scaffolds facilitates the systematic exploration of chemical space. nih.gov
Scaffold for Combinatorial Chemistry Libraries in Chemical Diversity Generation
The this compound scaffold is well-suited for the construction of combinatorial chemistry libraries, which are essential tools in drug discovery and materials science for identifying compounds with desired properties. The presence of multiple reactive sites, such as the secondary amine and the lactam functionality, allows for the attachment of a wide variety of chemical moieties.
The use of spiroketal moieties as rigid templates for elaboration using parallel synthesis techniques has been demonstrated to produce libraries of natural product-like compounds. acs.org This approach allows for the independent addressing of functional groups on the scaffold, leading to a diverse set of molecules. acs.org Similarly, the this compound scaffold can be functionalized to create libraries of compounds with high sp3 carbon content, a characteristic that is increasingly sought after in drug discovery for its potential to improve physicochemical and metabolic properties. researchgate.net The design of such libraries often focuses on creating novel bis-spirocyclic frameworks, which are present in various natural products and biologically active metabolites. acs.org
Role in Materials Science and Optoelectronics
Spiro compounds have carved out a significant niche in the field of materials science, particularly in the development of organic electronic devices. Their unique orthogonal structure is beneficial for achieving good thermal stability and for controlling the electronic properties of materials. researchgate.netacs.org
Development of Organic Light-Emitting Diode (OLED) Materials
Spiro-linked compounds are widely used in the fabrication of Organic Light-Emitting Diodes (OLEDs) to enhance the processability and morphological stability of low molecular weight organic materials while preserving their electronic characteristics. riss4u.net The spiro structure can effectively separate the hole and electron transport pathways within a molecule, which is advantageous for minimizing singlet-triplet splitting energy in thermally activated delayed fluorescence (TADF) OLEDs. researchgate.netacs.org The most classic example is the 9,9'-spirobifluorene (SBF) unit, which has been extensively studied. researchgate.netacs.org While direct application of this compound in OLEDs is not widely reported, the principles established with other spiro compounds suggest its potential as a scaffold for new OLED materials. For instance, spiro-configured dibenzosuberene compounds have been successfully employed as deep-blue emitters in OLEDs. rsc.org
Photochromic and Hole-Transporting Properties
Spiro compounds, particularly spirooxazines and spiropyrans, are well-known for their photochromic properties, where they undergo reversible color changes upon exposure to light. scu.edu.aunih.govmonash.edu This phenomenon arises from the reversible cleavage of a spiro C-O bond. nih.gov The photochromic behavior is highly sensitive to the surrounding environment, such as the polymer matrix in which they are embedded. scu.edu.aumonash.edu While specific studies on the photochromism of this compound are limited, the general principles of spiro compound photochromism provide a framework for its potential in this area.
In the context of hole-transporting materials (HTMs) for perovskite solar cells, spiro-type architectures are at the forefront. The benchmark HTM, Spiro-OMeTAD (2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenyl)-amine-9,9′-spirobifluorene), showcases the success of this molecular design. nih.govrsc.org The spiro core in these molecules helps to create an amorphous film morphology and facilitates efficient hole transport. nih.gov Researchers are actively designing and synthesizing new spiro-type HTMs to improve upon the performance and stability of Spiro-OMeTAD. nih.govrsc.orgrsc.org The this compound scaffold, with its potential for functionalization, could serve as a basis for the development of novel HTMs.
Application in Agrochemical Research
The unique structural features of spiro compounds have also made them attractive targets in the search for new agrochemicals. Their novel modes of action can help to overcome resistance issues associated with existing pesticides and herbicides. nih.govresearchgate.netacs.org
Potential as Pesticides and Herbicides
Spirocyclic derivatives have been investigated for a range of bioactivities, including insecticidal, fungicidal, and herbicidal properties. nih.govacs.orgwalshmedicalmedia.com For example, some spiro derivatives are known to target acetyl-CoA carboxylase (ACC) in insects, leading to the inhibition of lipid biosynthesis and ultimately, insect mortality. researchgate.net The development of new pesticides often involves the analysis of structure-activity relationships (SARs) of spiro compounds to design molecules with high efficacy. nih.govacs.org Although specific studies on the pesticidal or herbicidal activity of this compound are not prevalent in the literature, its scaffold represents a potential starting point for the design and synthesis of new agrochemically active compounds. Research in this area continues to explore the vast chemical space offered by spirocyclic systems to address the ongoing need for new and effective crop protection agents. nih.govresearchgate.netacs.org
Use as Antifungal Agents in Agricultural Contexts
While specific research on the antifungal properties of this compound in agriculture is not extensively documented, the broader class of spiro compounds, particularly those containing oxindole (B195798) and piperidine (B6355638) moieties, has been a fertile ground for the discovery of potent antifungal agents against various plant pathogens. These pathogens are a major cause of economic losses in agriculture worldwide.
Researchers have synthesized and evaluated numerous derivatives of spiro compounds, demonstrating their potential as effective fungicides. For instance, novel spirotryprostatin A derivatives have shown promising and broad-spectrum antifungal activities. mdpi.com In one study, a series of these derivatives were tested against ten different plant pathogens, with some compounds exhibiting inhibitory effects equal to or greater than the commercial fungicide ketoconazole. mdpi.com Specifically, compound 4d was highly effective against a range of fungi including Helminthosporium maydis, Botrytis cinerea, and Fusarium solani, with Minimum Inhibitory Concentrations (MICs) between 8 and 32 µg/mL. mdpi.com Similarly, compound 4k showed remarkable activity against eight phytopathogenic fungi. mdpi.com Molecular docking studies suggest that these spirotryprostatin A derivatives may exert their antifungal effect by binding to the succinate (B1194679) dehydrogenase (SDH) enzyme, a key target in agrochemical research. mdpi.com
Furthermore, other classes of spiro-heterocycles have been synthesized and tested for their fungicidal activity. A study on novel substituted spiro-heterocycle derivatives revealed that several compounds exhibited significant inhibition of Botrytis cinerea at a concentration of 50 μg/mL, outperforming commercial fungicides like spiroxamine. asianpubs.org Additionally, spirooxindole derivatives have been investigated, with some showing notable growth inhibition against fungi such as Valsa mali and Fusarium graminearum. rsc.org One particular spirooxindole octahydrofuro[3,4-c]pyridine (B3008536) derivative, 4ab , demonstrated an IC50 value of 3.31 μg/mL against F. graminearum, which is comparable to the control fungicide cycloheximide. rsc.org
These findings underscore the potential of spiro compounds as a valuable scaffold for the development of new and effective agricultural fungicides. The structural diversity and tunability of the spiro core allow for the optimization of antifungal potency and spectrum.
Interactive Data Table: Antifungal Activity of Selected Spiro Compounds
| Compound/Derivative Class | Target Pathogen(s) | Key Findings | Reference |
| Spirotryprostatin A derivative 4d | Helminthosporium maydis, Trichothecium roseum, Botrytis cinerea, Colletotrichum gloeosporioides, Fusarium graminearum, Alternaria brassicae, Alternaria alternata, Fusarium solani | MICs ranging from 8–32 µg/mL, comparable or superior to ketoconazole. | mdpi.com |
| Spirotryprostatin A derivative 4k | Fusarium oxysporium f. sp. niveum, Mycosphaerella melonis and others | Remarkable antifungal activity with MICs of 8–32 µg/mL. | mdpi.com |
| Substituted Spiro-Heterocycles | Botrytis cinerea | Over 80% inhibition at 50 μg/mL, better than commercial fungicides. | asianpubs.org |
| Spirooxindole octahydrofuro[3,4-c]pyridine derivative 4ab | Fusarium graminearum | IC50 value of 3.31 μg/mL, similar to cycloheximide. | rsc.org |
Development of Novel Chemical Probes and Research Tools
The rigid conformational nature of the spiro scaffold, as seen in structures like this compound, makes it an excellent starting point for the design of chemical probes and research tools. These tools are instrumental in elucidating complex biological pathways and identifying new therapeutic targets. The defined spatial arrangement of substituents on a spiro core can lead to high selectivity and affinity for specific biological macromolecules.
While the direct application of this compound as a chemical probe is not widely reported, the use of related spiro compounds highlights the potential of this structural motif. For example, spiro-piperidine derivatives have been synthesized and evaluated as potential agents against Leishmania major, the parasite responsible for leishmaniasis. nih.gov These compounds serve as research tools to probe the parasite's biochemical pathways, with studies suggesting they may act as antifolates by targeting enzymes like dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase 1 (PTR1). nih.gov The development of such targeted probes is crucial for understanding disease mechanisms and for the rational design of new drugs.
The synthesis of various spiro heterocycles, including those based on piperidin-one, allows for the creation of libraries of compounds that can be screened for specific biological activities. nih.gov The ability to generate diverse structures from a common spiro core is a significant advantage in the search for novel research tools. These efforts contribute to a deeper understanding of cellular processes and can pave the way for the development of highly selective modulators of biological function.
Future Research Directions and Perspectives
Emerging Synthetic Methodologies for Accessing Diverse Spirocyclic Chemotypes
The synthesis of complex spirocyclic systems like 2-Oxa-6,9-diazaspiro[4.5]decan-10-one remains a significant challenge in organic chemistry. However, several emerging methodologies are paving the way for more efficient and diverse access to these valuable scaffolds. Recent advancements include the development of one-step syntheses for diazaspiro[4.5]decane scaffolds with exocyclic double bonds using palladium-catalyzed domino reactions. nih.gov This approach, which forms multiple carbon-carbon bonds in a single operation, offers a highly regioselective pathway to complex spirocyclic structures. nih.gov
Furthermore, the synthesis of related spirodiamines, such as 2,7-diazaspiro[4.5]decane, has been explored, highlighting methods for selective protection and substitution to create diverse derivatives. researchgate.net These strategies could be adapted for the synthesis of analogues of this compound, allowing for the exploration of structure-activity relationships. A convenient synthesis for the related 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available starting materials, indicating the potential for creating a library of similar compounds for biological screening. researchgate.net
Future research will likely focus on the development of catalytic enantioselective methods to control the stereochemistry of the spirocenter, which is crucial for biological activity. The use of organocatalysis and transition-metal catalysis in intramolecular cyclization reactions is a promising area for achieving high levels of stereocontrol in the synthesis of spirocyclic compounds.
Table 1: Emerging Synthetic Strategies for Spirocyclic Compounds
| Methodology | Description | Potential Application for this compound Analogues |
|---|---|---|
| Domino Reactions | Multi-component reactions that form several bonds in one pot, often catalyzed by transition metals like palladium. | Efficient construction of the core diazaspiro[4.5]decane framework. |
| Selective Protection/Deprotection | Strategies to selectively functionalize one nitrogen atom in the presence of another in diazaspiro systems. | Creation of diverse libraries of substituted analogues for screening. |
| Catalytic Enantioselective Cyclization | Use of chiral catalysts to control the three-dimensional arrangement of atoms during ring formation. | Synthesis of single enantiomers to probe biological interactions. |
Advanced Computational Approaches for Predicting Properties and Reactivity
Computational chemistry offers powerful tools to predict the properties and reactivity of novel molecules like this compound, thereby guiding synthetic efforts and biological evaluation. For instance, computational studies have been employed to explore diazaspiro cores as potential bioisosteres for known pharmacophores, such as the piperazine (B1678402) moiety in σ2 receptor ligands. mdpi.com Such studies can predict binding affinities and modes, helping to prioritize synthetic targets. mdpi.com
Molecular dynamics (MD) simulations can provide insights into the conformational preferences and dynamic behavior of spirocyclic systems. This is particularly important for understanding how these rigid yet three-dimensional molecules interact with biological targets. For example, MD simulations have been used to verify the binding modes of diazaspirocyclic antagonists at dopamine (B1211576) receptors.
Future computational work on this compound could involve:
Quantum Mechanical Calculations: To determine its electronic structure, reactivity, and spectroscopic properties.
Docking Studies: To predict its potential biological targets by virtually screening it against libraries of protein structures.
ADMET Prediction: To computationally assess its absorption, distribution, metabolism, excretion, and toxicity profiles, aiding in early-stage drug discovery.
Exploration of Novel Transformations and Reaction Cascades for Spiro-Fused Systems
The unique three-dimensional structure of spirocyclic compounds can lead to novel chemical reactivity. The exploration of transformations and reaction cascades that are unique to these systems is a fertile area for future research. For example, the development of tandem Prins/pinacol (B44631) reactions has enabled the synthesis of oxaspiro[4.5]decan-1-one scaffolds with excellent selectivity. This type of cascade reaction, where multiple transformations occur in a sequential manner, can rapidly build molecular complexity from simple starting materials.
For this compound, research could focus on transformations that selectively modify the oxazolidinone or piperidinone rings. Ring-opening reactions, for instance, could provide access to novel acyclic or macrocyclic structures with potentially interesting properties. Conversely, further annulation reactions could be explored to build even more complex polycyclic systems based on the spirocyclic core.
Expanding the Scope of Non-Biological Material and Industrial Applications
While much of the focus on spirocyclic compounds has been in the realm of medicinal chemistry, their unique properties also make them attractive for applications in materials science and industry. The rigid, well-defined three-dimensional structure of spiro compounds can be exploited in the design of novel polymers, organic light-emitting diodes (OLEDs), and other functional materials.
For example, spiro-conjugated molecules have been investigated for their optoelectronic properties. The spiro-linkage can disrupt conjugation, leading to materials with high triplet energies, which is beneficial for OLED applications. While this compound itself is not a typical candidate for such applications, its core structure could be incorporated into larger, more complex molecules designed for specific material properties.
Future research in this area could involve the synthesis of polymers incorporating the this compound motif to study how the spirocyclic unit influences the polymer's thermal stability, morphology, and mechanical properties.
Integration of Artificial Intelligence and Machine Learning in Spirocyclic Compound Discovery and Synthesis
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and synthesis of new molecules. These technologies can be applied to various aspects of spirocyclic chemistry, from predicting the properties of virtual compounds to optimizing reaction conditions.
In the context of this compound and its analogues, AI and ML could be used to:
De Novo Design: Generate novel spirocyclic structures with desired properties by training generative models on existing chemical data.
Retrosynthesis Planning: Predict viable synthetic routes to complex spirocyclic targets, accelerating the synthetic process.
Property Prediction: Develop quantitative structure-activity relationship (QSAR) models to predict the biological activity or material properties of new spirocyclic compounds before they are synthesized.
The integration of AI with automated synthesis platforms could enable the rapid design, synthesis, and testing of large libraries of spirocyclic compounds, significantly accelerating the discovery of new drug candidates and functional materials.
Q & A
Q. What statistical approaches reconcile variability in pharmacological data across studies of this compound derivatives?
- Methodological Answer : Meta-analysis aggregates IC₅₀ values from multiple studies, adjusting for assay heterogeneity (e.g., cell lines, buffer pH). Bayesian hierarchical models account for inter-study variability. Sensitivity analysis identifies outlier datasets. Cross-validation (e.g., leave-one-out) ensures robustness. Public data sharing platforms (e.g., ChEMBL) enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
